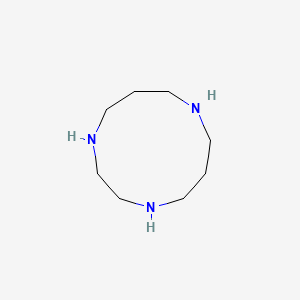
1,4,8-Triazacycloundecane
Vue d'ensemble
Description
1,4,8-Triazacycloundecane is a cyclic polyamine compound that features three nitrogen atoms within an eleven-membered ring. This compound is part of the broader class of triazacycloalkanes, which are known for their ability to form stable complexes with various metal ions. The unique structure of this compound allows it to act as a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,8-Triazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors. For instance, the cyclization of linear tosylamides over potassium carbonate has been reported as an effective method . Another method involves the Richman-Atkins cyclization, which is a well-known procedure for synthesizing macrocyclic polyamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Triazacycloundecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as iron(II) and manganese(II).
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and a nucleophile.
Major Products
Applications De Recherche Scientifique
1,4,8-Triazacycloundecane has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form stable metal complexes, which are studied for their magnetic and catalytic properties.
Medicinal Chemistry: The compound’s ability to form complexes with metal ions makes it a potential candidate for drug delivery systems and diagnostic agents.
Industrial Applications: Its metal complexes are explored for use in catalysis and material science.
Mécanisme D'action
The mechanism of action of 1,4,8-Triazacycloundecane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the ring donate electron pairs to the metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or magnetic behavior, depending on the metal ion involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Triazacyclodecane: A ten-membered ring with three nitrogen atoms, similar in structure but with a smaller ring size.
1,4,7-Trimethyl-1,4,7-Triazacycloundecane: A derivative with methyl groups attached to the nitrogen atoms.
1,4,8-Triisopropyl-1,4,8-Triazacycloundecane: A derivative with isopropyl groups attached to the nitrogen atoms.
Uniqueness
1,4,8-Triazacycloundecane is unique due to its eleven-membered ring structure, which provides a larger cavity for metal ion coordination compared to smaller rings like 1,4,7-Triazacyclodecane. This larger cavity can accommodate larger metal ions or allow for the formation of binuclear complexes, enhancing its versatility in coordination chemistry .
Propriétés
IUPAC Name |
1,4,8-triazacycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-9-4-2-6-11-8-7-10-5-1/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZWEITCIOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B3262951.png)




![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)


![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)
